N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups, an oxadiazole ring, and an acetamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under controlled conditions.
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the acetamide group: Finally, the compound is acylated with an acetic anhydride or a similar reagent to form the acetamide group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, it can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-2-{4-[3-(methyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.
N-(2,5-dimethoxyphenyl)-2-{4-[3-(ethyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: The presence of an ethyl group instead of a propan-2-yl group can lead to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(2)20-23-21(29-24-20)14-5-7-15(8-6-14)28-12-19(25)22-17-11-16(26-3)9-10-18(17)27-4/h5-11,13H,12H2,1-4H3,(H,22,25) |
InChI Key |
NFVTUHSDPKRCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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